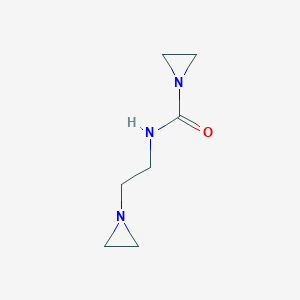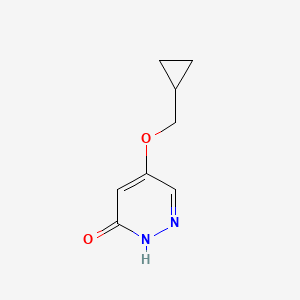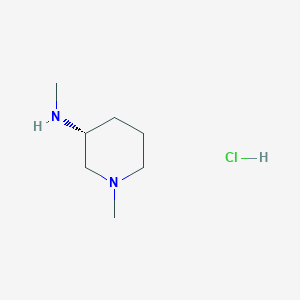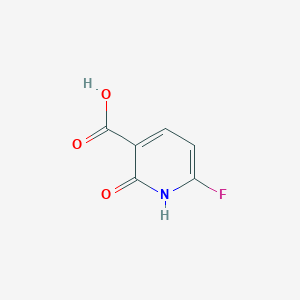
(2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5S,6S)-2-アミノ-6-メチルテトラヒドロ-2H-ピラン-3,4,5-トリオールは、複雑な立体化学を持つ化学化合物です。これは、1つの酸素原子を含む6員環であるテトラヒドロピランの誘導体です。この化合物は、複数のヒドロキシル基とアミノ基を持つことで知られており、さまざまな化学反応や用途において汎用性の高い分子となっています。
準備方法
合成経路と反応条件
(2R,3S,4R,5S,6S)-2-アミノ-6-メチルテトラヒドロ-2H-ピラン-3,4,5-トリオールの合成は、通常、以下の手順で行われます。
出発物質: 合成は、通常、グルコースまたは関連する化合物などの適切な糖誘導体から始まります。
ヒドロキシル基の保護: ヒドロキシル基は、アシル化またはシリル化によって保護され、不要な反応を防ぎます。
アミノ基の導入: アミノ基は、還元アミノ化またはその他の適切な方法によって導入されます。
脱保護: 保護基は、最終生成物を得るために除去されます。
工業的生産方法
この化合物の工業的生産は、同様の手順が用いられますが、より大規模に行われます。プロセスは、収率と純度が最適化されており、多くの場合、自動化されたシステムと高度な精製技術が使用されます。
化学反応の分析
反応の種類
(2R,3S,4R,5S,6S)-2-アミノ-6-メチルテトラヒドロ-2H-ピラン-3,4,5-トリオールは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、酸化されてケトンまたはアルデヒドを形成することができます。
還元: この化合物は、還元されてさまざまな誘導体を形成することができます。
置換: アミノ基は、置換反応に関与し、アミドまたはその他の誘導体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。
置換: アシルクロリドや無水物などの試薬が、アシル化反応に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってケトンやアルデヒドが生成される可能性があり、置換反応によってさまざまなアミドやエステルが生成される可能性があります。
科学研究への応用
(2R,3S,4R,5S,6S)-2-アミノ-6-メチルテトラヒドロ-2H-ピラン-3,4,5-トリオールは、いくつかの科学研究に応用されています。
化学: これは、特に複雑な分子の合成において、有機合成のビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗ウイルス性など、潜在的な生物活性について研究されています。
医学: さまざまな病気の治療薬としての可能性を探る研究が進められています。
産業: これは、医薬品やファインケミカルの製造に使用されます。
科学的研究の応用
(2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
(2R,3S,4R,5S,6S)-2-アミノ-6-メチルテトラヒドロ-2H-ピラン-3,4,5-トリオールの作用機序には、特定の分子標的との相互作用が関与します。この化合物は、酵素や受容体に結合し、その活性を調節することができます。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
- (2R,3R,4R,5S,6R)-2-(アセトキシメチル)-5-アミノ-6-アジドテトラヒドロ-2H-ピラン-3,4-ジイルジアセテート
- (2S,3R,4S,5S,6R)-2-(4-クロロ-3-(4-エトキシベンジル)フェニル)-6-(ヒドロキシメチル)-2-メトキシテトラヒドロ-2H-ピラン-3,4,5-トリオール
独自性
(2R,3S,4R,5S,6S)-2-アミノ-6-メチルテトラヒドロ-2H-ピラン-3,4,5-トリオールは、その特定の立体化学と官能基のためにユニークです。これは、さまざまな化学反応や用途において貴重な化合物であり、他の類似化合物とは区別されています。
特性
分子式 |
C6H13NO4 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
(2R,3S,4R,5S,6S)-2-amino-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C6H13NO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5-,6+/m0/s1 |
InChIキー |
UTVXFQMLZSPQLB-SXUWKVJYSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)N)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11917767.png)

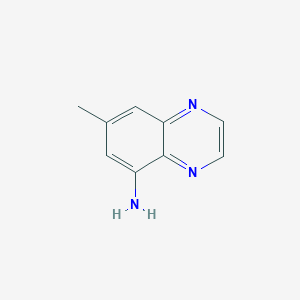
![N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine](/img/structure/B11917805.png)

![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11917816.png)
![2H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B11917821.png)
![6H-Indeno[4,5-B]furan](/img/structure/B11917824.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)

